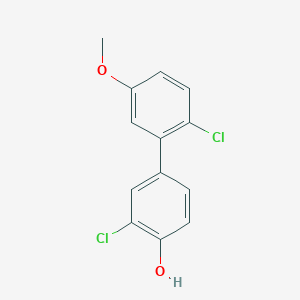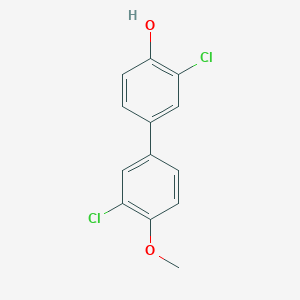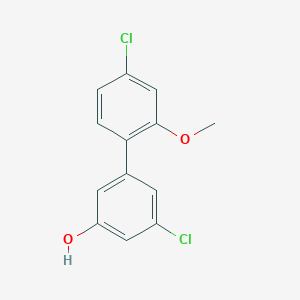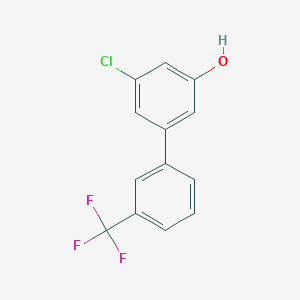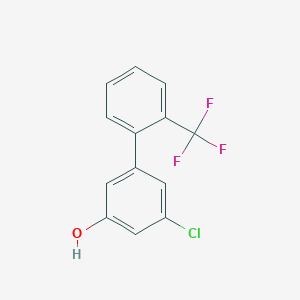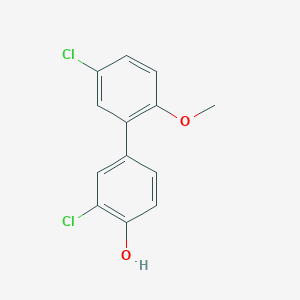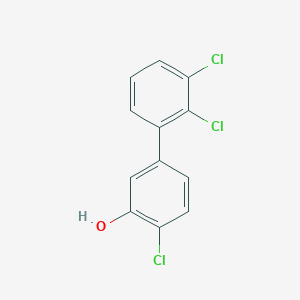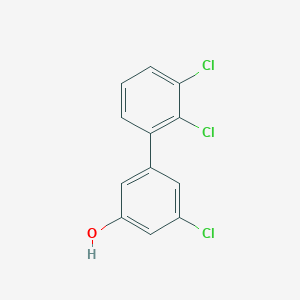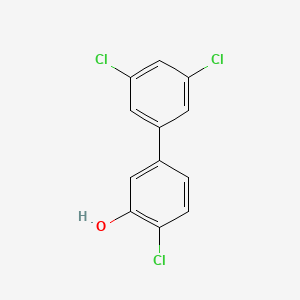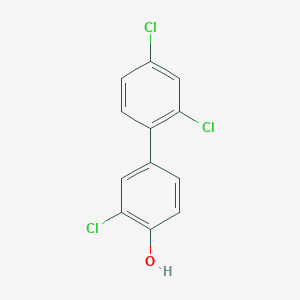
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% (2C5TFPP) is a widely used chemical compound in the scientific research and industrial sectors. It is a colorless, crystalline solid with a molecular weight of 282.5 g/mol and is soluble in water. It is a versatile compound with a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy.
Applications De Recherche Scientifique
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, chromatography, and spectroscopy. It is also used as a reagent for the synthesis of other compounds, such as 4-chloro-2-(3-trifluoromethylphenyl)phenol.
Mécanisme D'action
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
Inhibition of COX-2 by 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% leads to decreased production of prostaglandins, which can lead to decreased inflammation and pain. In addition, 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a versatile compound with a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy. It is relatively easy to synthesize, and can be used in a variety of experimental settings. However, it is important to note that 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a relatively potent inhibitor of COX-2, and care should be taken to ensure that it is not used in excess in any experiment.
Orientations Futures
The potential applications of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% are numerous, and further research is needed to fully explore its potential. Possible future directions include further research into its anti-inflammatory and anti-cancer properties, as well as its potential applications in drug development. Additionally, further research is needed to explore the potential of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% as a reagent for the synthesis of other compounds. Finally, further research is needed to explore the potential of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% as a diagnostic tool, as it has been shown to be a potent inhibitor of COX-2.
Méthodes De Synthèse
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is synthesized using a reaction between 2-chloro-5-nitrophenol and 3-trifluoromethyl-phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, and the product is purified by recrystallization.
Propriétés
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTZLDBKYCQBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686087 |
Source


|
| Record name | 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261857-41-3 |
Source


|
| Record name | 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

